molecular formula C18H18N4OS B462440 N-(3,4-dimethylphenyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)thio]acetamide CAS No. 663182-88-5

N-(3,4-dimethylphenyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)thio]acetamide

Cat. No. B462440
M. Wt: 338.4g/mol
InChI Key: CWBPXDVAGWTBGR-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)thio]acetamide is a member of triazoles.

Scientific Research Applications

Enzyme Inhibition Studies

N-(3,4-dimethylphenyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)thio]acetamide derivatives have been explored for their potential in enzyme inhibition. Research conducted by Riaz et al. (2020) synthesized various N-aryl derivatives of this compound and evaluated them for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinestrase (BChE). These compounds demonstrated moderate to good activities against these enzymes, with certain compounds displaying potent inhibitory potential. Molecular docking studies were also carried out to rationalize binding site interactions (Riaz et al., 2020).

Antifungal and Antitumor Activities

The compound has shown promise in antifungal and antitumor applications. For instance, research by Šermukšnytė et al. (2022) synthesized derivatives that were tested for cytotoxicity against various cancer cell lines, including melanoma and pancreatic carcinoma. Some compounds were identified as particularly active in 3D cell cultures and could be potential candidates for antimetastatic treatments (Šermukšnytė et al., 2022). Another study by Yurttaş et al. (2015) involved synthesizing N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with this compound and evaluating their antitumor activity against human tumor cell lines, identifying some compounds with significant activity (Yurttaş et al., 2015).

Antimicrobial Activities

This compound and its derivatives have also been investigated for antimicrobial properties. Turan-Zitouni et al. (2005) synthesized new thiazole derivatives of triazoles, including N-(3,4-dimethylphenyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)thio]acetamide, and evaluated their antifungal and antibacterial activity. Some of these compounds exhibited strong antifungal activity (Turan-Zitouni et al., 2005).

properties

CAS RN

663182-88-5

Product Name

N-(3,4-dimethylphenyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)thio]acetamide

Molecular Formula

C18H18N4OS

Molecular Weight

338.4g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H18N4OS/c1-13-8-9-15(10-14(13)2)20-17(23)11-24-18-19-12-22(21-18)16-6-4-3-5-7-16/h3-10,12H,11H2,1-2H3,(H,20,23)

InChI Key

CWBPXDVAGWTBGR-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN(C=N2)C3=CC=CC=C3)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN(C=N2)C3=CC=CC=C3)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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